9-acetyl-7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-9,11-dihydroxy-8,10-dihydro-7H-tetracene-5,12-dione
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Overview
Description
9-acetyl-7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-9,11-dihydroxy-8,10-dihydro-7H-tetracene-5,12-dione is a complex organic compound known for its significant biological activities. This compound belongs to the anthracycline class, which is widely recognized for its use in chemotherapy due to its potent anti-cancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-acetyl-7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-9,11-dihydroxy-8,10-dihydro-7H-tetracene-5,12-dione involves multiple steps, starting from simpler organic molecules. The process typically includes:
Formation of the tetracene core: This is achieved through a series of cyclization reactions.
Functional group modifications: Introduction of hydroxyl, acetyl, and amino groups at specific positions on the tetracene core.
Glycosylation: Attachment of the oxanyl group through glycosidic bonds.
Industrial Production Methods
Industrial production of this compound often involves large-scale organic synthesis techniques, including the use of high-pressure reactors and advanced purification methods like chromatography to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
9-acetyl-7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-9,11-dihydroxy-8,10-dihydro-7H-tetracene-5,12-dione undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions can modify the amino and hydroxyl groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include various derivatives of the original compound, which can have different biological activities and properties .
Scientific Research Applications
9-acetyl-7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-9,11-dihydroxy-8,10-dihydro-7H-tetracene-5,12-dione has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying anthracycline chemistry and reactions.
Biology: Investigated for its interactions with biological macromolecules like DNA and proteins.
Medicine: Explored for its anti-cancer properties, particularly in the treatment of leukemia and other cancers.
Industry: Utilized in the development of new pharmaceuticals and chemical products
Mechanism of Action
The compound exerts its effects primarily through intercalation into DNA, which disrupts the function of topoisomerase II, an enzyme crucial for DNA replication and repair. This leads to the inhibition of cancer cell proliferation and induces apoptosis (programmed cell death). The molecular targets include DNA and topoisomerase II, and the pathways involved are related to DNA damage response and cell cycle regulation .
Comparison with Similar Compounds
Similar Compounds
Daunorubicin: Another anthracycline with similar anti-cancer properties.
Doxorubicin: Widely used in chemotherapy, known for its efficacy against various cancers.
Idarubicin: An analog of daunorubicin with increased fat solubility and cellular uptake
Uniqueness
9-acetyl-7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-9,11-dihydroxy-8,10-dihydro-7H-tetracene-5,12-dione is unique due to its specific functional groups and glycosylation pattern, which contribute to its distinct biological activity and pharmacokinetic properties .
Properties
CAS No. |
84082-03-1 |
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Molecular Formula |
C26H27NO8 |
Molecular Weight |
481.5 g/mol |
IUPAC Name |
9-acetyl-7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-9,11-dihydroxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C26H27NO8/c1-11-22(29)18(27)8-20(34-11)35-19-10-26(33,12(2)28)9-17-15(19)7-16-21(25(17)32)24(31)14-6-4-3-5-13(14)23(16)30/h3-7,11,18-20,22,29,32-33H,8-10,27H2,1-2H3 |
InChI Key |
VBIYTXNRFIHEIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C(C4=C(C=C23)C(=O)C5=CC=CC=C5C4=O)O)(C(=O)C)O)N)O |
Origin of Product |
United States |
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